molecular formula C24H20N2O3 B3446945 2-Benzyl-3-hydroxy-7-methoxy-4-(phenyliminomethyl)isoquinolin-1-one

2-Benzyl-3-hydroxy-7-methoxy-4-(phenyliminomethyl)isoquinolin-1-one

Cat. No.: B3446945
M. Wt: 384.4 g/mol
InChI Key: IGKJJYYGBYWXIQ-UHFFFAOYSA-N
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Description

2-Benzyl-3-hydroxy-7-methoxy-4-(phenyliminomethyl)isoquinolin-1-one is a synthetic isoquinolinone derivative. Isoquinolinones are a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This particular compound has garnered interest due to its unique structure and potential pharmacological properties.

Properties

IUPAC Name

2-benzyl-3-hydroxy-7-methoxy-4-(phenyliminomethyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-29-19-12-13-20-21(14-19)23(27)26(16-17-8-4-2-5-9-17)24(28)22(20)15-25-18-10-6-3-7-11-18/h2-15,28H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKJJYYGBYWXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N(C2=O)CC3=CC=CC=C3)O)C=NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-hydroxy-7-methoxy-4-(phenyliminomethyl)isoquinolin-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-benzyl-3-hydroxy-7-methoxyisoquinolin-1-one with an appropriate benzaldehyde derivative under acidic or basic conditions to form the imine linkage. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-hydroxy-7-methoxy-4-(phenyliminomethyl)isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 2-benzyl-3-oxo-7-methoxy-4-(phenyliminomethyl)isoquinolin-1-one.

    Reduction: Formation of 2-benzyl-3-hydroxy-7-methoxy-4-(phenylaminomethyl)isoquinolin-1-one.

    Substitution: Formation of various substituted isoquinolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-hydroxy-7-methoxy-4-(phenyliminomethyl)isoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its pharmacological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1-one: Known for its vasodilation effects.

    2-Benzyl-3-hydroxy-7-methoxyisoquinolin-1-one: A precursor in the synthesis of the target compound.

Uniqueness

2-Benzyl-3-hydroxy-7-methoxy-4-(phenyliminomethyl)isoquinolin-1-one is unique due to its specific structural features, such as the imine linkage and the combination of benzyl and methoxy groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other isoquinolinone derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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